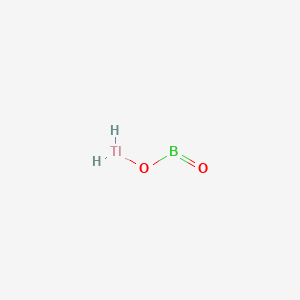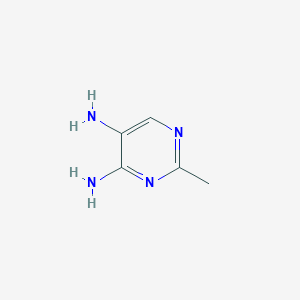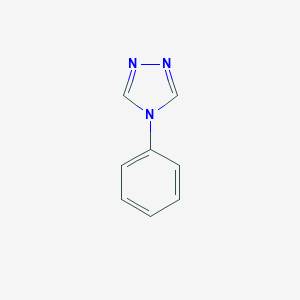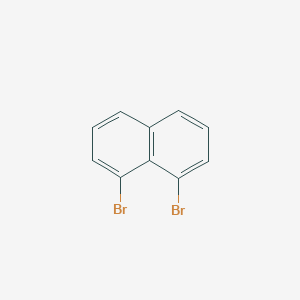
Thallium(i) metaborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thallium(i) metaborate is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications.
Scientific Research Applications
Thallium(i) metaborate has been studied for its potential applications in various scientific fields. It has been used as a catalyst in organic synthesis reactions, as a precursor for thallium oxide nanoparticles, and as a dopant in semiconductors.
Mechanism Of Action
The mechanism of action of thallium(i) metaborate is not fully understood. It is believed to act as a Lewis acid catalyst, facilitating the formation of new chemical bonds in organic synthesis reactions. In semiconductor applications, thallium(i) metaborate acts as a dopant, introducing impurities into the crystal lattice to alter its electrical properties.
Biochemical and Physiological Effects
Thallium(i) metaborate has not been extensively studied for its biochemical and physiological effects. However, thallium is a highly toxic element and can cause severe health effects if ingested or inhaled. Therefore, caution should be taken when handling thallium(i) metaborate in the laboratory.
Advantages And Limitations For Lab Experiments
Thallium(i) metaborate has several advantages for use in lab experiments. It is a highly soluble compound, making it easy to work with in solution-based reactions. It is also relatively inexpensive and readily available. However, its toxicity and potential health hazards must be taken into consideration when handling the compound.
Future Directions
There are several potential future directions for research on thallium(i) metaborate. One area of interest is its use as a catalyst in organic synthesis reactions. Further studies could explore the compound's effectiveness in various types of reactions and its potential for use in industrial-scale processes. Another area of interest is its use as a dopant in semiconductors. Research could focus on optimizing the concentration of thallium(i) metaborate to achieve desired electrical properties. Additionally, studies could investigate the compound's potential for use in other applications, such as in the production of thallium oxide nanoparticles.
Conclusion
Thallium(i) metaborate is a unique chemical compound with potential applications in various scientific fields. Its synthesis method is simple, and it has been studied for its use as a catalyst in organic synthesis reactions, as a dopant in semiconductors, and as a precursor for thallium oxide nanoparticles. However, its toxicity must be taken into consideration when handling the compound. Future research could explore its potential in these areas and other applications.
Synthesis Methods
Thallium(i) metaborate can be synthesized through a simple reaction between thallium(i) nitrate and sodium metaborate. The reaction produces a white powder that is highly soluble in water. The purity of the compound can be increased through recrystallization and purification techniques.
properties
CAS RN |
16979-36-5 |
|---|---|
Product Name |
Thallium(i) metaborate |
Molecular Formula |
BH3O2Tl |
Molecular Weight |
249.21 g/mol |
IUPAC Name |
oxo(thallanyloxy)borane |
InChI |
InChI=1S/BO2.Tl.2H/c2-1-3;;;/q-1;+1;; |
InChI Key |
GXEPPYHQKBOOJZ-UHFFFAOYSA-N |
SMILES |
B(=O)O[TlH2] |
Canonical SMILES |
B(=O)O[TlH2] |
synonyms |
Thallium(i) metaborate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-](/img/structure/B102961.png)